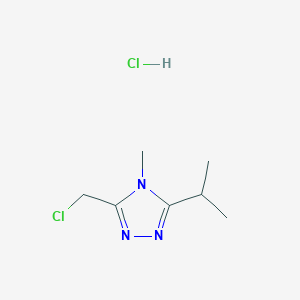![molecular formula C18H15N3O5S B2692440 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034286-11-6](/img/structure/B2692440.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic organic molecule that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps:
Formation of Thienopyrimidine Core: This can be achieved via cyclization reactions starting from suitable precursors such as substituted thioureas and diketones.
Attachment of the Benzofuran Ring: Using appropriate coupling reactions such as Suzuki or Stille coupling to introduce the benzofuran moiety.
Industrial Production Methods
Industrial synthesis may involve optimized conditions using continuous flow chemistry to ensure high yield and purity, employing large-scale reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can be oxidized at the thienopyrimidine or benzofuran rings under controlled conditions to form various oxides.
Reduction: It undergoes reduction reactions to form corresponding reduced analogs, typically using metal hydrides.
Substitution: Electrophilic and nucleophilic substitutions are possible at various reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Organolithium reagents or Grignard reagents in dry, inert atmosphere conditions.
Major Products Formed
Depending on the reaction type, products could range from oxidized derivatives, reduced compounds, to various substituted analogs with potential modifications at the thienopyrimidine or benzofuran rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic systems due to its unique structural features.
Biology
Drug Development: Potential use as a lead compound in the development of pharmaceuticals targeting specific biological pathways.
Enzyme Inhibition: Studies on its ability to inhibit certain enzymes, making it valuable in biochemical research.
Medicine
Anticancer Properties: Research on its ability to interact with DNA and proteins, making it a candidate for anticancer drugs.
Antiviral Research:
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a bioactive compound in the development of new pesticides or herbicides.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Binding to specific proteins or DNA sequences, altering their function.
Pathways Involved: Disrupting cellular pathways such as signal transduction or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Unique Structure: Unlike its analogs, this compound has a specific arrangement of functional groups that confer unique reactivity and biological activity.
Enhanced Potency: Comparatively higher potency in biological assays due to specific molecular interactions.
List of Similar Compounds
N-(2-ethyl)-7-methoxybenzofuran-2-carboxamide
2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine derivatives
7-methoxybenzofuran analogs
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-12-4-2-3-10-9-13(26-14(10)12)16(22)19-6-7-21-17(23)15-11(5-8-27-15)20-18(21)24/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPSJROEPPEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)


![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)
![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)


![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(pyridin-4-yl)azepan-1-yl]propan-1-one](/img/structure/B2692380.png)
